2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide features a cyclopenta[d]pyrimidine core fused with a cyclohexyl group and substituted at the 1-position with an acetamide moiety bearing a 2-methoxyphenyl group.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-19-13-6-5-11-17(19)23-20(26)14-24-18-12-7-10-16(18)21(27)25(22(24)28)15-8-3-2-4-9-15/h5-6,11,13,15H,2-4,7-10,12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOQMUFOLRECNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide, also known as F5111-0015, is the regulatory T cells (Tregs). Tregs are a subset of T cells that play a crucial role in maintaining immune tolerance by suppressing the function of both CD4 and CD8 effector T cells.
Mode of Action
F5111-0015 is an engineered single-chain fusion protein composed of the human interleukin-2 cytokine and an anti-cytokine antibody. This fusion protein, termed F5111 immunocytokine (IC), potently and selectively activates and expands Tregs. The interaction of F5111-0015 with Tregs results in biased activation and expansion of these cells.
Biochemical Pathways
The biochemical pathways affected by F5111-0015 primarily involve the interleukin-2 (IL-2) signaling pathway. IL-2 is a cytokine that coordinates immune cell activities and has been used as a therapeutic agent for various diseases including cancer and autoimmune disorders. F5111-0015, through its interaction with Tregs, modulates the IL-2 signaling pathway to promote the selective and sustained expansion of Tregs.
Pharmacokinetics
The pharmacokinetic properties of F5111-0015 have been engineered to overcome the limitations of traditional IL-2 treatment, such as off-target immune cell activation and short serum half-life. F5111-0015 demonstrates reduced toxicity, improved pharmacokinetics, and enhanced efficacy for treating autoimmune diseases. .
Result of Action
The molecular and cellular effects of F5111-0015’s action involve the potent and selective activation and expansion of Tregs. This results in the suppression of effector T cells, thereby maintaining immune tolerance. In animal models, F5111-0015 has been shown to confer protection in conditions such as colitis and immune checkpoint inhibitor-induced diabetes mellitus.
Biological Activity
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1018061-81-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.5 g/mol. The compound features a bicyclic structure typical of pyrimidine derivatives, which are often explored for their pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.5 g/mol |
| Structure | Bicyclic pyrimidine |
| CAS Number | 1018061-81-8 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures often exhibit pharmacological effects through modulation of enzyme activity or receptor signaling pathways. The exact mechanism for this compound remains to be fully elucidated but may involve:
- Inhibition of specific kinases : Similar compounds have shown activity against various kinases involved in cellular signaling.
- Interaction with G protein-coupled receptors (GPCRs) : These receptors play critical roles in many physiological processes and are common targets for drug discovery.
Biological Activity and Therapeutic Potential
Research indicates that compounds in the same chemical class as this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Some pyrimidine derivatives have been shown to possess antimicrobial properties against various pathogens.
- Anticancer Potential : Certain compounds targeting kinases are being investigated for their ability to inhibit tumor growth and metastasis.
- Anti-inflammatory Effects : Compounds that modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various therapeutic contexts:
- Study on Kinase Inhibitors : A study identified small molecule inhibitors that block Toxoplasma gondii virulence by targeting specific kinases, demonstrating the relevance of kinase inhibition in therapeutic interventions .
- Structure-Activity Relationships (SAR) : Research on related compounds has established SAR that guides the design of more potent inhibitors by modifying functional groups to enhance biological activity .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Cyclopenta[d]pyrimidine Derivatives
- : The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N,N-bis(2-hydroxyethyl)acetamide replaces the 2-methoxyphenyl group with bis(2-hydroxyethyl) substituents. Molecular Weight: 379.457 (vs. ~379 for the target compound, assuming similar core).
- : N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide introduces a thienopyrimidine core and a phenoxy linkage. Key Difference: Sulfur atom in the thieno ring alters electronic properties, possibly affecting binding to enzymatic targets like kinases or topoisomerases. Activity: Reported LC-MS m/z 326.0 [M+H]⁺ and moderate yields (53%), suggesting synthetic feasibility .
Heterocyclic Variations
- : Compounds such as 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () and 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide () feature sulfur-containing cores (thieno[2,3-d]pyrimidine) and bulky substituents (e.g., naphthyl). Biological Relevance: Thienopyrimidines are known for kinase inhibition, suggesting possible anticancer applications .
Acetamide Substituent Modifications
:
Compounds 38–40 (e.g., N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide ) retain the 2-methoxyphenyl group but replace the cyclopenta[d]pyrimidine core with quinazoline sulfonyl moieties.:
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide substitutes the core with a benzothiazole ring.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Select Analogs
*Estimated based on structural similarity.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
